molecular formula C15H11Br2NO4 B252886 3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B252886
M. Wt: 429.06 g/mol
InChI Key: USXBVWAWNACWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known by the name of BRD0705 and is a part of the indole derivative family.

Mechanism of Action

The mechanism of action of 3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not entirely understood. However, studies have suggested that the compound exerts its anti-cancer and neuroprotective effects by modulating various cellular pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of tau protein phosphorylation. Inhibition of GSK-3 results in the prevention of tau protein aggregation, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
The compound has been shown to exert various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various matrix metalloproteinases (MMPs). In addition, the compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of NF-kappaB, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. The compound is relatively easy to synthesize, and large quantities can be produced. The compound is also stable and can be stored for extended periods without degradation. However, the compound has some limitations for lab experiments. The compound is not water-soluble and requires the use of organic solvents for experiments. The compound is also relatively expensive, which can limit its widespread use in research.

Future Directions

For research on the compound include the development of analogs, investigation of its potential applications in other diseases, and elucidation of its mechanism of action.

Synthesis Methods

The synthesis of 3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves a multi-step process. The initial step involves the reaction of 4,5-dibromo-2-furancarboxylic acid with thionyl chloride, which results in the formation of 4,5-dibromo-2-furancarbonyl chloride. The second step involves the reaction of 4,5-dibromo-2-furancarbonyl chloride with N-methyl-1H-indole-2-carboxamide, which results in the formation of 3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide. The final step involves the reaction of 3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide with sodium hydroxide, which results in the formation of 3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various scientific fields. One of the significant applications of the compound is in the field of cancer research. Studies have shown that the compound has potent anti-cancer properties and can induce apoptosis in cancer cells. The compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the primary causes of neurodegeneration.

properties

Product Name

3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C15H11Br2NO4

Molecular Weight

429.06 g/mol

IUPAC Name

3-[2-(4,5-dibromofuran-2-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C15H11Br2NO4/c1-18-10-5-3-2-4-8(10)15(21,14(18)20)7-11(19)12-6-9(16)13(17)22-12/h2-6,21H,7H2,1H3

InChI Key

USXBVWAWNACWJU-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(O3)Br)Br)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(O3)Br)Br)O

Origin of Product

United States

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